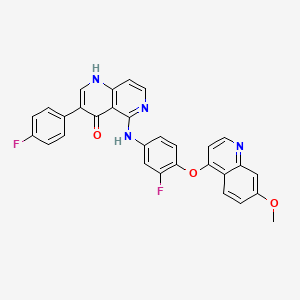
2'-Deoxyadenosine-d1-1 (monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-d1-1 (monohydrate) is a deoxyribonucleoside, which is a building block of DNA. It consists of the nucleobase adenine attached to a deoxyribose sugar molecule. This compound is crucial in various biological processes and is used in scientific research to study DNA synthesis and repair mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’-Deoxyadenosine-d1-1 (monohydrate) can be synthesized through several methods. One common approach involves the glycosylation of adenine with a protected deoxyribose derivative, followed by deprotection to yield the desired product. The reaction typically requires an acid catalyst and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of 2’-Deoxyadenosine-d1-1 (monohydrate) often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as crystallization and chromatography, to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyadenosine-d1-1 (monohydrate) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the deoxyribose sugar into a more oxidized form.
Reduction: The compound can be reduced to modify the nucleobase or sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2’-deoxyinosine, while substitution reactions can produce various modified nucleosides .
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-d1-1 (monohydrate) is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactivity of nucleosides.
Biology: Investigating DNA synthesis, repair, and replication mechanisms.
Medicine: Developing antiviral and anticancer therapies by targeting DNA synthesis pathways.
Industry: Producing nucleoside analogs for use in pharmaceuticals and biotechnology
Mecanismo De Acción
2’-Deoxyadenosine-d1-1 (monohydrate) exerts its effects by incorporating into DNA during replication. It can act as a chain terminator, preventing further elongation of the DNA strand. This mechanism is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells. The compound targets DNA polymerases and other enzymes involved in DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxyguanosine monohydrate
- 2’-Deoxycytidine
- 2’-Deoxyinosine
- Thymidine
- Adenosine
Uniqueness
2’-Deoxyadenosine-d1-1 (monohydrate) is unique due to its specific nucleobase (adenine) and its role in DNA synthesis and repair. Compared to other deoxyribonucleosides, it has distinct chemical properties and biological functions, making it valuable for specific research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H15N5O4 |
|---|---|
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-amino-8-deuteriopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i4D; |
Clave InChI |
WZJWHIMNXWKNTO-AFXURTBZSA-N |
SMILES isomérico |
[2H]C1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N.O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


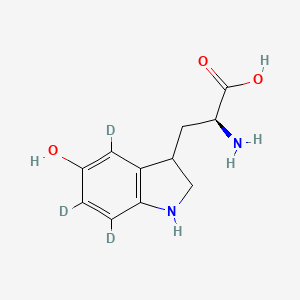
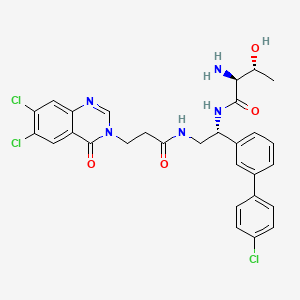
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)


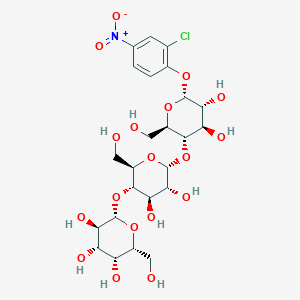
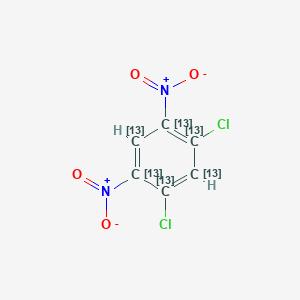
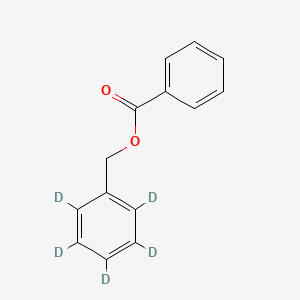
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B12400467.png)
